4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol
Description
4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol is a synthetic compound featuring a benzofuran core substituted with a methanesulfonyl group at position 2 and a 4,6-dimethoxypyrimidin-2-yloxy moiety at position 2. The 4,6-dimethoxypyrimidin-2-yl group is a hallmark of super-efficient herbicides, including sulfonylureas (e.g., nicofulfuron) and pyrimidinylbenzoates (e.g., pyriminobac-methyl) . The methanesulfonyl group may enhance solubility and binding affinity to target enzymes like acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis in plants .
Properties
CAS No. |
143436-10-6 |
|---|---|
Molecular Formula |
C15H14N2O7S |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylsulfonyl-1-benzofuran-3-ol |
InChI |
InChI=1S/C15H14N2O7S/c1-21-10-7-11(22-2)17-15(16-10)24-9-6-4-5-8-12(9)13(18)14(23-8)25(3,19)20/h4-7,18H,1-3H3 |
InChI Key |
IYERRSLWFGCKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC3=C2C(=C(O3)S(=O)(=O)C)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol typically involves multiple steps. One common method includes the reaction of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde with malononitrile and piperidine in ethanol, followed by the addition of 2-hydroxybenzaldehyde . The reaction is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized into two classes: sulfonylurea herbicides and pyrimidinylbenzoates .
| Compound Class | Key Structural Features | Example Compounds |
|---|---|---|
| Sulfonylurea Herbicides | Sulfonylurea bridge (-SO₂-NH-CO-NH-) linked to aromatic/heterocyclic groups | Amidosulfuron, Halopyrazosulfuron |
| Pyrimidinylbenzoates | Benzoate or benzofuran backbone with 4,6-dimethoxypyrimidin-2-yloxy substituents | Pyriminobac-methyl, Pyriftalid |
| Target Compound | Benzofuran core with 4,6-dimethoxypyrimidin-2-yloxy and methanesulfonyl groups | N/A |
Physicochemical and Structural Properties
Crystal structure analysis of analogs (e.g., ) reveals critical geometric parameters influencing bioactivity:
- Dihedral angles between pyrimidine and aromatic rings (e.g., 54.6° and 74.1° in quinoline derivatives) affect molecular conformation and target binding .
Biological Activity
The compound 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol is a derivative of benzofuran that has garnered attention due to its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The molecular structure of the compound features a benzofuran core substituted with a pyrimidine moiety and a methanesulfonyl group, which may contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis (MTB) . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 μg/mL to 6.25 μg/mL, indicating strong antibacterial effectiveness.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. A review summarized that various benzofuran compounds exhibit antiproliferative effects against multiple cancer cell lines, including leukemia and breast cancer . Specifically, the compound under investigation showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10h | Breast Cancer | 5.0 | Apoptosis induction |
| 10b | Lung Cancer | 3.0 | HIF-1 pathway inhibition |
| 14b | Colon Cancer | 4.0 | Src kinase inhibition |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have reported significant inhibition of Src and ZAP-70 kinases by related benzofuran derivatives . These enzymes are critical in signaling pathways that promote cell proliferation and survival in cancer cells.
Case Studies
Recent studies have focused on the synthesis and bioactivity of benzofuran derivatives incorporating the pyrimidine moiety. One such study synthesized a series of compounds and evaluated their biological activities through various assays:
- Antimicrobial Assays : The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests : MTT assays were performed on several cancer cell lines to determine the cytotoxic effects.
- Enzyme Activity Assays : Specific assays were conducted to measure the inhibition of target kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
